1-((5-chlorothiophen-2-yl)sulfonyl)-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)pyrrolidine-2-carboxamide
Description
This compound is a heterocyclic sulfonamide derivative featuring a pyrrolidine-2-carboxamide core linked to two distinct thiophene-based moieties.
Properties
IUPAC Name |
1-(5-chlorothiophen-2-yl)sulfonyl-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)pyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O3S3/c19-15-7-8-16(27-15)28(24,25)22-9-3-5-13(22)17(23)21-18-12(10-20)11-4-1-2-6-14(11)26-18/h7-8,13H,1-6,9H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAVHASOXCPEFHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)C3CCCN3S(=O)(=O)C4=CC=C(S4)Cl)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-((5-chlorothiophen-2-yl)sulfonyl)-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)pyrrolidine-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique structural arrangement, including a chlorothiophene ring, a sulfonyl group, and a cyano-substituted benzothiophene moiety. These structural characteristics suggest diverse biological applications, particularly in medicinal chemistry.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It has been identified as a TRPV4 antagonist , which indicates its potential role in modulating calcium ion channels involved in pain perception and inflammation . Additionally, the presence of the sulfonamide group enhances its ability to inhibit specific enzymes and receptors, further broadening its therapeutic applications.
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. The compound has been evaluated for its cytotoxic effects against various cancer cell lines. Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of intrinsic pathways and modulation of gene expression related to cell survival .
Antimicrobial Activity
The compound's thiophene moiety is known for its antimicrobial properties. Studies have shown that derivatives of thiophene exhibit activity against both gram-positive and gram-negative bacteria, as well as fungi. The specific compound may demonstrate similar effects due to its structural components.
Anti-inflammatory Effects
As a TRPV4 antagonist, this compound may also possess anti-inflammatory properties. TRPV4 is implicated in various inflammatory diseases, and antagonists can potentially reduce inflammation by inhibiting calcium influx into cells .
Case Studies and Research Findings
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analog: N-(3-Carbamoyl-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-1-((5-chlorothiophen-2-yl)sulfonyl)pyrrolidine-2-carboxamide
This analog (CAS 1101879-05-3) shares the same pyrrolidine-2-carboxamide backbone and 5-chlorothiophen-2-yl sulfonyl group but differs in the tetrahydrobenzo[b]thiophen-2-yl substituent. Critical distinctions include:
- Substituent at Position 3: The target compound has a cyano group (-CN), whereas the analog features a carbamoyl group (-CONH₂).
- Substituent at Position 6 : The analog includes a methyl group (-CH₃) absent in the target compound.
- Molecular Weight: The analog has a molecular weight of 488.0 g/mol (C₁₉H₂₂ClN₃O₄S₃) , while the target compound’s molecular weight would be slightly lower due to the lighter cyano group replacing the carbamoyl group.
Table 1: Structural and Molecular Comparison
Implications of Structural Differences
Solubility and Bioavailability: The absence of a methyl group and presence of a polar cyano group could alter lipophilicity, affecting membrane permeability and pharmacokinetics.
Synthetic Accessibility: The carbamoyl group in the analog requires additional synthetic steps (e.g., hydrolysis of nitriles or coupling reactions), whereas the cyano group simplifies synthesis but may limit derivatization.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
